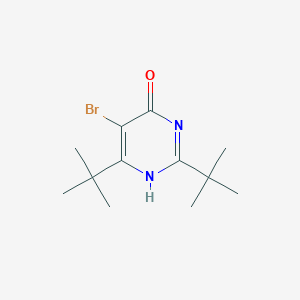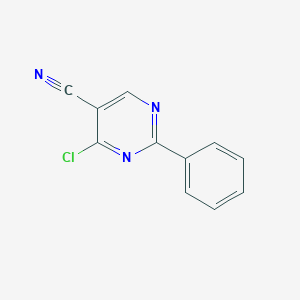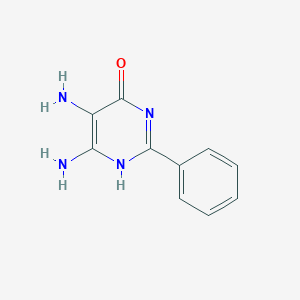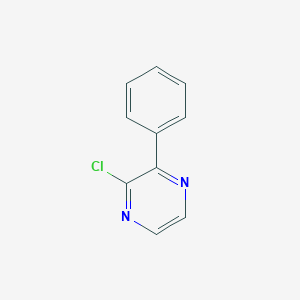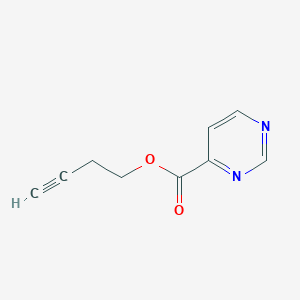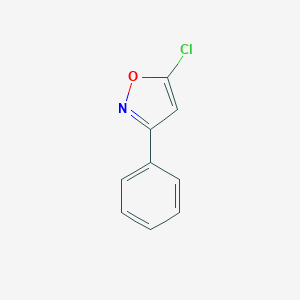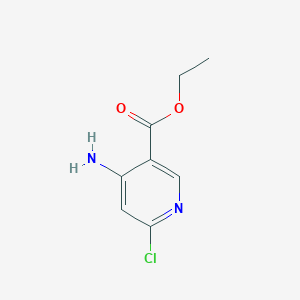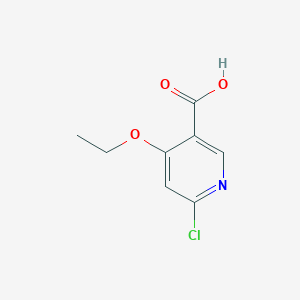
3,5-二溴吡啶 1-氧化物
描述
3,5-Dibromopyridine 1-oxide is a chemical compound with the linear formula C5H3Br2NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It was used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .Molecular Structure Analysis
The molecular structure of 3,5-Dibromopyridine 1-oxide is represented by the linear formula C5H3Br2NO . It has a molecular weight of 252.894 .Chemical Reactions Analysis
Pyridines, including 3,5-Dibromopyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics in this context means polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, in particular, organolithiums and organomagnesiums .Physical And Chemical Properties Analysis
3,5-Dibromopyridine 1-oxide is a solid substance . Its melting point is between 110-115 °C .科学研究应用
氯代吡啶的合成:Hertog 和 Hoogzand(2010 年)讨论了使用亚磺酰氯转化 3,5-二溴吡啶-N-氧化物,从而得到氯代吡啶衍生物,这在合成化学中很有价值 (Hertog 和 Hoogzand,2010).
生物活性化合物中的关键中间体:张等人(2007 年)强调了在钯环催化的反应中使用 3,5-二溴吡啶来生成单芳基吡啶基溴,作为生物活性化合物的中间体 (张等人,2007).
金属-卤素交换反应:Gu 和 Bayburt(1996 年)探索了 3,5-二溴吡啶的锂化及其后续反应,从而得到各种烷基化吡啶衍生物,可用于有机合成 (Gu 和 Bayburt,1996).
密度泛函理论计算:Krishnakumar 和 Xavier(2005 年)对 3,5-二溴吡啶进行了密度泛函理论计算和振动光谱研究,提供了对其结构和电子性质的见解 (Krishnakumar 和 Xavier,2005).
吡啶衍生物的合成:Fallahpour 和 Neuburger(2001 年)在 Stille 偶联反应中利用了 3,5-二溴吡啶 N-氧化物来合成联吡啶和三联吡啶氧化物的衍生物,这在配位化学中很重要 (Fallahpour 和 Neuburger,2001).
反应性和衍生物的形成:Hertog 等人(1948 年)研究了由 3,5-二溴吡啶制备 3-乙酰氨基-5-乙氧基吡啶,证明了其反应性和产生新型吡啶衍生物的潜力 (Hertog 等人,1948).
电子和空间效应对反应的影响:MatsumuraEizo 和 ArigaMasahiro(2006 年)研究了亲核试剂与 3,5-二溴吡啶 N-氧化物的反应,讨论了电子和空间效应的影响 (MatsumuraEizo 和 ArigaMasahiro,2006).
安全和危害
This chemical is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .
属性
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347315 | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine 1-oxide | |
CAS RN |
2402-99-5 | |
| Record name | Pyridine, 3,5-dibromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of 3,5-dibromopyridine-N-oxide with sulphuryl chloride?
A: Research indicates that the reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride is temperature dependent []. At 120°C, the reaction primarily yields 2-chloro-3,5-dibromopyridine, with a significant amount of 4-chloro-3,5-dibromopyridine also formed []. This suggests that sulphuryl chloride can chlorinate the pyridine ring at different positions.
Q2: Can 3,5-dibromopyridine-N-oxide undergo cycloaddition reactions?
A: Yes, 3,5-dibromopyridine-N-oxide has been shown to participate in cycloaddition reactions with phenyl isocyanates [, ]. For instance, it reacts with phenyl isocyanate to form a cyclic addition product via a multi-step mechanism []. Interestingly, the reaction with substituted phenyl isocyanates can lead to different product outcomes. While 3,5-dimethylpyridine-N-oxide primarily forms 2,3-dihydropyridine derivatives, 3,5-dibromopyridine-N-oxide can undergo further reactions, such as elimination of hydrogen bromide, leading to the formation of 2,3-dihydro-2-oxo-oxazolo-[4,5-b] pyridine derivatives [].
Q3: Does the presence of bromine atoms in 3,5-dibromopyridine-N-oxide influence its reactivity?
A: Yes, the bromine atoms in 3,5-dibromopyridine-N-oxide play a significant role in its reactivity. For example, when reacted with nucleophilic reagents like diethyl sodiomalonate, both substitution at the 3-position and substitution at the 4-position with bromine displacement can occur []. This suggests that the bromine atoms can act as leaving groups, facilitating nucleophilic aromatic substitution reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)

